2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(3-fluorophenyl)acetamide
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Overview
Description
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(3-fluorophenyl)acetamide is a complex organic compound that features a piperidine ring substituted with a benzenesulfonyl group and an acetamide moiety attached to a fluorophenyl group
Mechanism of Action
Target of Action
It is known that similar compounds have shown a wide range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
Compounds with similar structures have been found to interact with their targets, leading to various biological effects .
Biochemical Pathways
Similar compounds have been found to influence a variety of biochemical pathways, leading to diverse downstream effects .
Result of Action
Similar compounds have been found to have a wide range of biological activities .
Action Environment
It is known that environmental factors can significantly impact the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(3-fluorophenyl)acetamide typically involves multiple steps, starting with the preparation of the piperidine ring. The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors. The benzenesulfonyl group is then introduced via sulfonylation reactions, often using benzenesulfonyl chloride as the sulfonylating agent. The final step involves the acylation of the piperidine derivative with 3-fluorophenylacetic acid or its derivatives under suitable conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(3-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group or other functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(3-fluorophenyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives and sulfonyl-containing molecules. Examples include:
- 2-amino-4-(1-piperidine) pyridine derivatives
- 1-(4-fluorobenzyl)piperidin-4-yl derivatives
- Benzimidazole derivatives
Uniqueness
What sets 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(3-fluorophenyl)acetamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the benzenesulfonyl group and the fluorophenyl moiety may enhance its stability, reactivity, and potential biological activity compared to other similar compounds .
Properties
IUPAC Name |
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(3-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3S/c20-15-7-6-8-16(13-15)21-19(23)14-17-9-4-5-12-22(17)26(24,25)18-10-2-1-3-11-18/h1-3,6-8,10-11,13,17H,4-5,9,12,14H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNATZPKXELNAFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CC(=O)NC2=CC(=CC=C2)F)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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